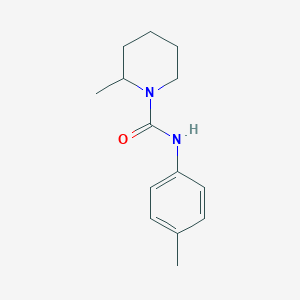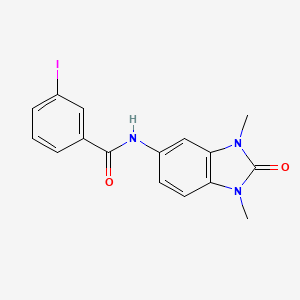
2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide
説明
2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide, also known as MMPC, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. MMPC has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The exact mechanism of action of 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide is not fully understood, but it is thought to act on the central nervous system by modulating neurotransmitter release. 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been shown to increase the release of dopamine, which is a neurotransmitter that plays a key role in regulating movement, motivation, and reward. 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide may also act on other neurotransmitter systems, such as the opioid and cannabinoid systems, to produce its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been shown to increase dopamine release in the brain, which is thought to be responsible for its analgesic and anti-inflammatory effects. 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has also been shown to have anti-depressant and anxiolytic effects in animal models. In addition, 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been shown to have antioxidant properties, which may be beneficial for treating neurodegenerative diseases such as Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has also been extensively studied, so there is a wealth of information available on its properties and potential applications. However, one limitation of using 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several areas of future research that could be explored with 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide. One potential direction is to further investigate its potential as a treatment for Parkinson's disease. 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been shown to increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. Another potential direction is to investigate its potential as a treatment for chronic pain. 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been shown to have analgesic and anti-inflammatory properties, which could make it a promising candidate for the development of new pain medications. Finally, further research could be done to better understand the mechanism of action of 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide, which could lead to the development of more effective treatments for a variety of neurological and psychiatric disorders.
科学的研究の応用
2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In addition, 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been studied for its potential use as a treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain.
特性
IUPAC Name |
2-methyl-N-(4-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-6-8-13(9-7-11)15-14(17)16-10-4-3-5-12(16)2/h6-9,12H,3-5,10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOULOFQWPXBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methylphenyl)piperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4190248.png)
![3-(4-methylphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4190251.png)
![methyl 5-[({[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)amino]-2-chlorobenzoate](/img/structure/B4190253.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4190260.png)
![N,N-diethyl-4-(4-morpholinyl)-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B4190263.png)
![N-[4-(dimethylamino)benzyl]-1-(phenoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4190274.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4190292.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]alaninamide](/img/structure/B4190299.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190300.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]alaninamide](/img/structure/B4190302.png)
![(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)(phenyl)methanone](/img/structure/B4190309.png)
![3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B4190313.png)
![ethyl 1-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4190326.png)